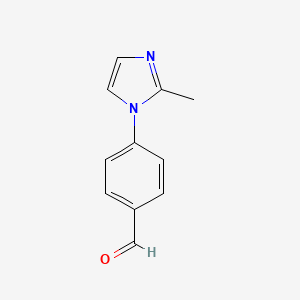

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylimidazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-12-6-7-13(9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYJGBSRSBDUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390220 | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803666 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

88427-96-7 | |

| Record name | 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(1H-imidazol-1-yl)benzaldehyde, a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. This document consolidates essential information regarding its chemical identity, physicochemical properties, synthesis protocols, and its role as a versatile building block for the creation of novel therapeutic agents. The aldehyde functional group, combined with the imidazole moiety, makes it a valuable precursor for synthesizing a wide array of derivatives, including Schiff bases and chalcones, which have demonstrated promising biological activities. This guide is intended to serve as a detailed resource for researchers and professionals engaged in the exploration of new chemical entities for therapeutic applications.

Chemical and Physical Properties

4-(1H-imidazol-1-yl)benzaldehyde is a solid, typically appearing as a white to light yellow powder. Its core structure consists of a benzaldehyde molecule substituted with an imidazole ring at the para-position.

| Property | Value | Reference |

| CAS Number | 10040-98-9 | [1] |

| Molecular Formula | C₁₀H₈N₂O | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | White to light yellow solid | |

| Melting Point | 153-155 °C | [1] |

| pKa | 5.07 ± 0.10 (Predicted) | |

| Solubility | Sparingly soluble in water |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | (400 MHz, CDCl₃): δ 10.05 (s, 1H, C(O)H), 8.03 (d, J = 8.6 Hz, 2H, Cₐᵣyₗ H), 7.99 (s, 1H, CᵢₘᵢᏧ H), 7.60 (d, J = 8.6 Hz, 2H, Cₐᵣyₗ H), 7.39 (m, 1H, CᵢₘᵢᏧ H), 7.26 (m, 1H, CᵢₘᵢᏧ H). | |

| ¹³C NMR | (100.6 MHz, CDCl₃): δ 190.48 (C(O)H), 141.60 (Cₐᵣyₗ), 135.28 (CᵢₘᵢᏧH), 134.84 (Cₐᵣyₗ), 131.48 (CₐᵣyₗH), 131.23 (CᵢₘᵢᏧH), 120.97 (CₐᵣyₗH), 117.54 (CᵢₘᵢᏧH). | |

| IR (ATR) | (cm⁻¹): 3138 (w, Cₐᵣyₗ—H str), 3109 (m, Cₐᵣyₗ—H str), 2818 and 2746 (m, =C—H aldehyde Fermi doublet str), 1676 (s, C=O str), 1604 (s, arom. C=C str), 1519 (s, arom. C=C str). |

Experimental Protocols

Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

Two common methods for the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde are detailed below.

Method 1: Nucleophilic Aromatic Substitution

This protocol involves the reaction of 4-fluorobenzaldehyde with imidazole in the presence of a base and a phase-transfer catalyst.

-

Materials: 4-fluorobenzaldehyde, imidazole, anhydrous potassium carbonate, dimethylformamide (DMF), Aliquat 336.

-

Procedure:

-

A mixture of 4-fluorobenzaldehyde (25.0 g, 0.200 mol), imidazole (0.300 mol), and anhydrous potassium carbonate (40.0 g) is dissolved in DMF (300 mL) under dry conditions.

-

A catalytic amount of Aliquat 336 is added to the mixture.

-

The reaction mixture is refluxed at 100 °C for 24 hours.

-

Upon completion, the mixture is concentrated under reduced pressure and cooled to room temperature.

-

The concentrate is poured into ice water and left to stand overnight.

-

The resulting solid precipitate is filtered, washed with water, and recrystallized from methanol to yield the final product.

-

Method 2: Ullmann Condensation

This method utilizes a copper-catalyzed reaction between 4-bromobenzaldehyde dimethyl acetal and imidazole.

-

Materials: Sodium hydride (60% in oil), imidazole, dry dimethylformamide (DMF), 4-bromobenzaldehyde dimethyl acetal, copper powder, chloroform, water, 1N hydrochloric acid, 5N sodium hydroxide, ethyl acetate, brine, sodium sulfate, hexane.

-

Procedure:

-

To a suspension of sodium hydride (0.82 g, 20.5 mmol) in dry DMF (4.5 mL) under a nitrogen atmosphere, add imidazole (1.37 g, 20.1 mmol) with stirring at room temperature.

-

After stirring for 20 minutes, add 4-bromobenzaldehyde dimethyl acetal (4.63 g, 20 mmol) and copper powder (0.13 g, 2.0 mmol).

-

Stir the reaction mixture at 130 °C for 2 hours, then at 150 °C for 2.5 hours.

-

Cool the mixture to room temperature and dilute with chloroform and water.

-

Stir the solution for 1 hour and filter through Celite.

-

Separate the organic layer, wash with water, dry over sodium sulfate, and concentrate in vacuo.

-

Dissolve the residue in 1N hydrochloric acid (20 mL) and stir at room temperature for 4 hours.

-

Dilute the reaction mixture with 5N NaOH (4 mL) and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Wash the resulting solid with hexane and dry in vacuo to obtain the final product.

-

Applications in Drug Development

4-(1H-imidazol-1-yl)benzaldehyde is a valuable starting material for the synthesis of various heterocyclic compounds with a wide range of biological activities. Its derivatives have shown potential as antifungal, antioxidant, and antileishmanial agents.

Antifungal Activity

Imidazole-containing compounds are well-established antifungal agents. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. This disruption leads to increased membrane permeability and ultimately, cell death.

References

An In-depth Technical Guide to the Chemical Properties of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, a heterocyclic aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document compiles available data on its structure, physicochemical characteristics, and spectroscopic profile. It also explores its potential biological activities and its role as a key intermediate in the synthesis of notable pharmaceutical compounds.

Chemical Identity and Structure

This compound is an organic compound featuring a benzaldehyde moiety substituted at the para-position with a 2-methyl-1H-imidazol-1-yl group.[1] Its chemical structure combines the reactive aldehyde functionality with the versatile imidazole ring, making it a valuable building block in organic synthesis.

Molecular Formula: C₁₁H₁₀N₂O[1]

Molecular Weight: 186.21 g/mol [1]

CAS Number: 88427-96-7[1]

IUPAC Name: this compound[1]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. It is important to note that while some data is available, comprehensive experimental values for properties such as boiling point and solubility are not widely reported in the literature.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | Solid (form not specified) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton in the downfield region, typically between δ 9.8-10.2 ppm, due to the deshielding effect of the carbonyl group.[1] Other expected signals would include those for the aromatic protons on the benzaldehyde and imidazole rings, as well as a singlet for the methyl group protons.

¹³C NMR: The carbon NMR spectrum will exhibit a distinctive resonance for the carbonyl carbon of the aldehyde group. Signals corresponding to the aromatic carbons of both the benzene and imidazole rings, as well as the methyl carbon, would also be present.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays a strong absorption band in the region of 1700-1710 cm⁻¹, which is characteristic of the C=O stretching vibration of the aldehyde functional group.[1]

Mass Spectrometry (MS)

Mass spectrometry data would confirm the molecular weight of the compound. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

Synthesis and Reactivity

Synthetic Approaches

A common synthetic route to this compound involves the nucleophilic substitution reaction between a suitable benzaldehyde derivative and 2-methylimidazole.[1] For instance, the reaction of 4-fluorobenzaldehyde with 2-methylimidazole in the presence of a base can yield the target compound. The use of catalysts, such as Lewis acids, can improve the reaction efficiency.[1]

A general workflow for the synthesis is outlined below:

Caption: General synthesis workflow for this compound.

Chemical Reactivity

The presence of both an aldehyde and an imidazole moiety confers a rich chemical reactivity to this molecule.[1]

-

Aldehyde Group Reactions: The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions to form imines or other derivatives.[1]

-

Imidazole Ring Reactions: The imidazole ring is a versatile heterocycle that can be involved in N-alkylation, acylation, and other electrophilic substitution reactions. The nitrogen atoms can also coordinate with metal ions.

Biological Activity and Applications

This compound is a molecule of significant interest in medicinal chemistry due to the prevalence of the imidazole scaffold in numerous biologically active compounds.[1]

Potential Antimicrobial and Antifungal Activity

The imidazole ring is a key pharmacophore in many antifungal and antimicrobial agents.[1] Consequently, this compound is being investigated as a potential candidate for the development of new anti-infective drugs.[1] The 2-methyl substituent on the imidazole ring has been suggested to enhance biological activity in some cases.[1]

Enzyme Inhibition

Preliminary studies have indicated that this compound may act as an inhibitor of certain cytochrome P450 (CYP) enzymes.[1] CYP enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. Inhibition of these enzymes can lead to significant drug-drug interactions, a critical consideration in drug development.

The potential interaction with CYP enzymes can be conceptualized as follows:

References

An In-Depth Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, a pivotal heterocyclic aldehyde in medicinal chemistry. The IUPAC name for this compound is This compound . This document details its chemical and physical properties, outlines established synthesis protocols, and explores its significant role as a building block in the development of targeted therapeutics, most notably as a key intermediate in the synthesis of the BCR-ABL tyrosine kinase inhibitor, Nilotinib. Furthermore, this guide presents quantitative biological data for derivatives of this compound and visualizes the pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is an aromatic aldehyde distinguished by the presence of a 2-methylimidazole moiety attached to the benzaldehyde ring at the para position.[1] This substitution imparts unique chemical reactivity and biological significance to the molecule.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | Internal |

| CAS Number | 88427-96-7 | [1] |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 153-155 °C (for the related 4-(1H-imidazol-1-yl)benzaldehyde) | [3] |

| Solubility | Sparingly soluble in water | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several synthetic routes. The most common methods involve the N-arylation of 2-methylimidazole with a suitable benzaldehyde derivative. Below are detailed experimental protocols for two prevalent methods.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This method offers high yields and good functional group tolerance.

Experimental Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 4-bromobenzaldehyde (1.0 eq), 2-methylimidazole (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as Xantphos (0.1 eq).

-

Solvent and Base: Add anhydrous toluene as the solvent, followed by the addition of a base, typically cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Reaction Conditions: The reaction mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Copper-Catalyzed Ullmann Condensation

An alternative, classical method for N-arylation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), 2-methylimidazole (1.5 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst and Solvent: Add copper(I) iodide (CuI, 0.1 eq) as the catalyst and dimethylformamide (DMF) as the solvent.

-

Reaction Conditions: The mixture is heated to 120-140 °C and stirred for 24-48 hours under a nitrogen atmosphere.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography as described in the palladium-catalyzed method.

Characterization Data (Reference for a similar compound, 4-(1H-imidazol-1-yl)benzaldehyde):

-

¹H NMR (400 MHz, CDCl₃): δ 10.05 (s, 1H), 8.03 (d, J = 8.6 Hz, 2H), 7.99 (s, 1H), 7.60 (d, J = 8.6 Hz, 2H), 7.39 (s, 1H), 7.26 (s, 1H).

-

¹³C NMR (101 MHz, CDCl₃): δ 190.48, 141.60, 135.28, 134.84, 131.48, 131.23, 120.97, 117.54.

-

IR (ATR, cm⁻¹): 3138, 3109, 2818, 2746, 1676, 1604, 1519.

-

Mass Spec (GC-MS): M⁺ = 172 amu.

Role in Drug Discovery: An Intermediate for Nilotinib

This compound is a crucial intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).

The aldehyde functional group of this compound allows for its further elaboration into the complex structure of Nilotinib. This typically involves a reductive amination or a condensation reaction to connect it to the aminopyrimidine core of the final drug molecule.

Biological Activity and Signaling Pathways

The primary therapeutic target of compounds derived from this compound, such as Nilotinib, is the BCR-ABL fusion protein. This oncoprotein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in CML.

The BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein activates several downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, leading to increased cell proliferation and inhibition of apoptosis. Tyrosine kinase inhibitors bind to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of its substrates and thereby inhibiting these downstream oncogenic signals.

Caption: The BCR-ABL signaling pathway and its inhibition by tyrosine kinase inhibitors.

Quantitative Biological Data

While specific IC₅₀ values for this compound itself are not widely reported, studies on its derivatives have demonstrated potent inhibitory activity against the BCR-ABL kinase and related cancer cell lines.

Table 2: In Vitro Activity of Imidazole-Based BCR-ABL Inhibitors

| Compound ID | Modification from Parent Scaffold | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) | Reference |

| 33a | Unsubstituted imidazole | BCR-ABL | 20.1 | K-562 | - | [2] |

| BCR-ABL (T315I mutant) | 43.7 | K-562 (T315I) | - | [2] | ||

| 36a | 4-methylimidazole | BCR-ABL | 26.3 | K-562 | - | [2] |

| BCR-ABL (T315I mutant) | 51.4 | K-562 (T315I) | - | [2] | ||

| c-nilotinib | Nilotinib analogue | c-ABL | 28 | - | - |

Experimental Workflow

The overall process from synthesis to characterization of this compound follows a standard workflow in synthetic chemistry.

References

An In-depth Technical Guide to 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. This heteroaromatic aldehyde is a valuable building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the tyrosine kinase inhibitor, Nilotinib.

Physicochemical and Structural Properties

This compound is an organic compound featuring a benzaldehyde core substituted at the para-position with a 2-methylimidazole ring.[1] The presence of both the reactive aldehyde group and the versatile imidazole moiety makes it a significant precursor in the development of complex pharmaceutical molecules.[1]

Below is a summary of its key quantitative data. It is important to note that while the compound is commercially available, detailed experimental data such as a specific melting point and comprehensive spectroscopic analyses are not widely published in peer-reviewed literature. Data is often extrapolated from its close, non-methylated analog, 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9).

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 88427-96-7 | [1][2] |

| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| Canonical SMILES | CC1=NC=CN1C2=CC=C(C=C2)C=O | [1] |

| InChI Key | DKYJGBSRSBDUAL-UHFFFAOYSA-N | [1] |

| Solubility (Calculated) | 27.6 µg/mL | [1] |

| Purity (Commercial) | 97% | [2] |

Molecular Structure Visualization

The structure consists of a planar benzaldehyde ring linked to a 2-methylimidazole ring via a C-N bond at the para position of the aldehyde.

Synthesis and Purification

The contemporary and preferred method for synthesizing this compound is through a palladium-catalyzed N-arylation reaction (a type of Buchwald-Hartwig amination). This typically involves the coupling of 2-methylimidazole with a para-substituted bromobenzaldehyde.

Experimental Protocol: Palladium-Catalyzed N-Arylation

The following is a representative protocol adapted from established methods for similar N-aryl imidazoles.[3] Reagents and conditions should be optimized for specific laboratory settings.

-

Materials:

-

4-Bromobenzaldehyde

-

2-Methylimidazole

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos or similar phosphine ligand

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane or Toluene

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4-bromobenzaldehyde (1.0 eq), 2-methylimidazole (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., Xantphos, 0.04 eq).

-

Add anhydrous solvent (e.g., 1,4-Dioxane) to the flask.

-

Degas the mixture by bubbling the inert gas through the solvent for 10-15 minutes.

-

Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours, monitoring progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Synthesis Workflow Diagram

Spectroscopic Characterization

Definitive structural identification is achieved through spectroscopic analysis. While a complete, published dataset for this compound is scarce, the expected spectral characteristics can be described.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde, aromatic, imidazole, and methyl protons. A key diagnostic signal is the aldehyde proton, which appears as a singlet in the downfield region.[1]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.2 | Singlet (s) |

| Aromatic (Benzene ring) | 7.5 - 8.2 | Doublets (d) |

| Imidazole ring | 6.9 - 7.5 | Singlets or Doublets |

| Methyl (-CH₃) | 2.3 - 2.6 | Singlet (s) |

-

¹³C NMR: The carbon NMR would confirm the presence of the carbonyl carbon, as well as the distinct carbons of the two aromatic rings.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 193 |

| Imidazole (C=N) | 145 - 150 |

| Aromatic (Benzene & Imidazole) | 115 - 145 |

| Methyl (-CH₃) | 13 - 16 |

-

Experimental Protocol:

-

Instrument: 400 MHz or 500 MHz NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Standard: Tetramethylsilane (TMS) at 0.00 ppm.

-

Procedure: A sample of 5-10 mg is dissolved in ~0.6 mL of the deuterated solvent and transferred to an NMR tube for analysis.

-

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: IR analysis is used to identify key functional groups. A strong absorption band corresponding to the aldehyde C=O stretch is expected.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aldehyde C-H Stretch | 2700 - 2850 | Medium (often two bands) |

| Carbonyl C=O Stretch | 1690 - 1715 | Strong |

| Aromatic C=C Stretch | 1580 - 1610 | Medium-Strong |

-

Mass Spectrometry: MS provides the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak would correspond to its molecular weight.

-

Expected [M]⁺: 186.21 m/z

-

Expected [M+H]⁺: 187.22 m/z

-

Applications in Drug Development: Nilotinib Synthesis

This compound is a crucial intermediate for synthesizing Nilotinib, a second-generation BCR-ABL tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[1] The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives abnormal cell proliferation and survival.[4] Nilotinib inhibits this kinase, blocking downstream signaling pathways.

The BCR-ABL Signaling Pathway

The diagram below illustrates the key signaling cascades activated by the BCR-ABL oncoprotein, which are ultimately blocked by inhibitors derived from intermediates like this compound.

References

An In-depth Technical Guide to the Synthesis of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for producing 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines and compares the most prevalent methods: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig amination), Copper-Catalyzed N-Arylation (Ullmann condensation), and Nucleophilic Aromatic Substitution (SNAr).

Introduction

This compound is a crucial building block in medicinal chemistry, notably in the synthesis of kinase inhibitors. Its synthesis involves the formation of a carbon-nitrogen bond between the imidazole ring and a benzaldehyde moiety. The efficiency and feasibility of this synthesis are critical for the overall drug development process. This guide details the methodologies for the three main synthetic routes, providing experimental protocols and comparative data to aid researchers in selecting the most suitable pathway for their needs.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through three distinct chemical reactions. Each pathway offers unique advantages and challenges in terms of reaction conditions, catalyst requirements, and substrate scope.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a modern and highly versatile method for the formation of C-N bonds.[1] This reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine.[1][2] In the context of synthesizing this compound, this involves the reaction of 2-methylimidazole with a 4-halobenzaldehyde, most commonly 4-bromobenzaldehyde.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination is as follows:

-

To a reaction vessel, add 4-bromobenzaldehyde (1.0 equiv.), 2-methylimidazole (1.2-1.5 equiv.), and a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 equiv.).

-

Add a suitable phosphine ligand, for example, BINAP (0.04-0.08 equiv.), and a base, typically Cs₂CO₃ (2.0-3.0 equiv.).[3]

-

Add a dry, degassed solvent such as toluene or dioxane.

-

The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C for 4 to 24 hours.

-

Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Logical Relationship Diagram:

Caption: Buchwald-Hartwig N-Arylation Pathway.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[4] This reaction typically requires higher temperatures compared to the Buchwald-Hartwig amination and is often carried out in polar aprotic solvents.[4] The reaction couples 2-methylimidazole with a 4-halobenzaldehyde.

Experimental Protocol:

A representative experimental procedure for the Ullmann condensation is as follows:

-

In a reaction flask, combine 4-bromobenzaldehyde (1.0 equiv.), 2-methylimidazole (1.5-2.0 equiv.), a copper catalyst such as CuI or copper powder (0.1-1.0 equiv.), and a base like K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

-

A ligand, such as 1,10-phenanthroline or an amino acid, can be added to improve the reaction efficiency.

-

Add a high-boiling point polar solvent, for instance, DMF, NMP, or dimethyl sulfoxide (DMSO).

-

The mixture is heated to a temperature between 120 and 180°C for 12 to 48 hours under an inert atmosphere.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The final product is purified by column chromatography.

Logical Relationship Diagram:

Caption: Ullmann Condensation N-Arylation Pathway.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is another viable route, particularly when an electron-withdrawing group is present on the aryl halide, activating it towards nucleophilic attack. In this case, the aldehyde group on 4-fluorobenzaldehyde serves this purpose.

Experimental Protocol:

A typical SNAr experimental protocol is as follows:

-

Dissolve 2-methylimidazole (1.2 equiv.) in a polar aprotic solvent like DMSO or DMF.

-

Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5 equiv.), to the solution and stir for a short period to form the imidazolide anion.

-

To this mixture, add 4-fluorobenzaldehyde (1.0 equiv.).

-

Heat the reaction mixture at a temperature ranging from 80 to 120°C for 2 to 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent, such as ethyl acetate.

-

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the residue by recrystallization or column chromatography.

Logical Relationship Diagram:

Caption: Nucleophilic Aromatic Substitution (SNAr) Pathway.

Quantitative Data Summary

The following table summarizes typical quantitative data for the different synthesis pathways. It is important to note that these values can vary depending on the specific reaction conditions, scale, and purity of the starting materials.

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation | Nucleophilic Aromatic Substitution (SNAr) |

| Aryl Halide | 4-bromobenzaldehyde | 4-bromobenzaldehyde / 4-iodobenzaldehyde | 4-fluorobenzaldehyde |

| Catalyst | Palladium(II) acetate | Copper(I) iodide | None (Base mediated) |

| Ligand | Phosphine-based (e.g., BINAP) | N,N-donor (e.g., 1,10-phenanthroline) | Not applicable |

| Base | Cesium carbonate | Potassium carbonate | Potassium carbonate / Sodium hydride |

| Solvent | Toluene, Dioxane | DMF, NMP, DMSO | DMSO, DMF |

| Temperature | 80 - 110 °C | 120 - 180 °C | 80 - 120 °C |

| Reaction Time | 4 - 24 hours | 12 - 48 hours | 2 - 12 hours |

| Typical Yield | 70 - 95% | 50 - 80% | 60 - 90% |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The Buchwald-Hartwig amination generally offers high yields under relatively mild conditions, making it a preferred method in modern organic synthesis. The Ullmann condensation, while being a more traditional method, remains a viable option, though it often requires harsher reaction conditions. Nucleophilic aromatic substitution presents a straightforward and often high-yielding alternative when using an activated aryl halide like 4-fluorobenzaldehyde. The choice of the optimal pathway will depend on factors such as the availability of starting materials, desired purity, scalability, and the specific capabilities of the research or manufacturing facility.

References

Technical Guide: Physicochemical Properties of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a benzaldehyde moiety linked to a 2-methylimidazole ring, makes it a valuable building block in the synthesis of more complex molecules. Understanding its fundamental physicochemical properties, such as solubility, is crucial for its effective use in research and development. This document provides a summary of the currently available data on the solubility of this compound and outlines general experimental protocols for its determination.

Physicochemical Data

Currently, publicly available quantitative solubility data for this compound is limited. A single source indicates a solubility of 27.6 µg/mL; however, the solvent and experimental conditions for this measurement are not specified, limiting its direct applicability.[1]

Due to the scarcity of specific data for this compound, a comprehensive, quantitative comparison of its solubility in various solvents is not possible at this time. Researchers are encouraged to determine solubility experimentally based on their specific solvent systems and conditions.

Experimental Protocols for Solubility Determination

The following are general, well-established methods for determining the solubility of an organic compound like this compound. The choice of method will depend on the required accuracy, the amount of substance available, and the nature of the solvent.

Shake-Flask Method (Equilibrium Method)

This is the most common and reliable method for determining thermodynamic solubility.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent in a sealed, thermostatted vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.

-

Phase Separation: Once equilibrium is achieved, the stirring is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation and/or filtration. Care must be taken to avoid any temperature changes during this step.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method is used to determine the concentration of the compound in the filtrate.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring the absorbance at a specific wavelength and using a pre-established calibration curve.

-

Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid is measured. This method is less sensitive and requires larger amounts of material.

-

Potentiometric Titration

This method is suitable for ionizable compounds and can be used to determine the aqueous solubility as a function of pH.

Methodology:

-

Dissolution: A known amount of this compound is dissolved in a solvent (e.g., a co-solvent if aqueous solubility is very low).

-

Titration: The solution is titrated with a strong acid or base.

-

Data Analysis: The pH of the solution is monitored throughout the titration. The point at which the compound precipitates indicates the limit of its solubility at that specific pH. The Henderson-Hasselbalch equation can be used to calculate the intrinsic solubility.

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound.

Conclusion

References

A Technical Guide to the Physical Characteristics of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of the organic compound 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. Due to the limited availability of experimentally determined data for this specific molecule, this guide also includes data for the closely related compound, 4-(1H-imidazol-1-yl)benzaldehyde, to provide a valuable point of reference for researchers.

Core Physical and Chemical Properties

This compound is a heteroaromatic aldehyde with the molecular formula C₁₁H₁₀N₂O.[1] It possesses a benzaldehyde core structure substituted at the para-position with a 2-methyl-1H-imidazol-1-yl group.[1] The presence of both an aldehyde functional group and an imidazole ring makes it a compound of interest in medicinal chemistry and materials science.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| CAS Number | 88427-96-7 | [1] |

For comparative purposes, the physical characteristics of the related compound 4-(1H-imidazol-1-yl)benzaldehyde are presented below. The primary structural difference is the absence of the methyl group on the imidazole ring.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | PubChem |

| Molecular Weight | 172.18 g/mol | PubChem |

| CAS Number | 10040-98-9 | Sigma-Aldrich |

| Appearance | White to light brown solid | ChemicalBook |

| Melting Point | 153-155 °C | Sigma-Aldrich |

| Boiling Point | 351.1 ± 25.0 °C (Predicted) | ChemicalBook |

| Solubility | Soluble in methanol | ChemicalBook |

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for characterizing aromatic aldehydes and imidazole-containing compounds are applicable.

Melting Point Determination

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point can be determined. Given that related compounds are solids with high melting points, the boiling point of this compound is expected to be significantly high and may be determined under reduced pressure to prevent decomposition.

Methodology (Micro-scale):

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The apparatus is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point.

Solubility Assessment

The solubility of a compound in various solvents is determined by systematically testing its miscibility.

Methodology:

-

A small, measured amount of the solute (e.g., 10 mg) is added to a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated or sonicated to facilitate dissolution.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all. This can be done at room temperature and with gentle heating.

-

The process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane).

Visualizations

Chemical Structure

The following diagram illustrates the chemical structure of this compound.

References

The Discovery and Profile of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably the tyrosine kinase inhibitor, nilotinib. This whitepaper details its chemical properties, outlines established and potential synthetic routes, and presents available analytical data. Furthermore, it explores the potential biological activities of this compound, including its role as a scaffold for drug discovery and its putative interactions with metabolic pathways. Experimental protocols, quantitative data, and logical workflows are presented to facilitate further research and application in drug development.

Introduction

This compound, with the CAS number 88427-96-7, is an aromatic organic compound featuring a benzaldehyde moiety substituted at the para-position with a 2-methyl-1H-imidazol-1-yl group.[1] Its molecular formula is C₁₁H₁₀N₂O, and it has a molecular weight of 186.21 g/mol .[1] The presence of the imidazole ring, a common functional group in many biologically active molecules, makes this compound a valuable scaffold for the development of novel therapeutic agents.[1] Its primary significance lies in its role as a key building block in the synthesis of nilotinib, a second-generation BCR-ABL tyrosine kinase inhibitor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O | [1] |

| Molecular Weight | 186.21 g/mol | [1] |

| CAS Number | 88427-96-7 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution reaction between 2-methylimidazole and an activated benzaldehyde derivative. A prevalent method involves the reaction of 2-methylimidazole with 4-fluorobenzaldehyde.

General Experimental Protocol (Based on related syntheses)

This protocol is adapted from established procedures for the synthesis of similar N-aryl imidazoles.

Reaction Scheme:

Figure 1: General Synthesis Workflow.

Materials:

-

2-Methylimidazole

-

4-Fluorobenzaldehyde

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-methylimidazole in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for a short period to ensure deprotonation of the imidazole.

-

Add 4-fluorobenzaldehyde to the reaction mixture.

-

Heat the reaction mixture to a temperature between 100-150 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Analytical and Spectroscopic Data

¹H NMR Spectroscopy (Expected)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 | s | 1H | Aldehyde proton (-CHO) |

| ~8.0 | d | 2H | Aromatic protons (ortho to -CHO) |

| ~7.6 | d | 2H | Aromatic protons (ortho to imidazole) |

| ~7.4 | s | 1H | Imidazole proton (C4-H or C5-H) |

| ~7.1 | s | 1H | Imidazole proton (C4-H or C5-H) |

| ~2.4 | s | 3H | Methyl protons (-CH₃) |

¹³C NMR Spectroscopy (Expected)

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde carbon (C=O) |

| ~145 | Imidazole carbon (C2) |

| ~141 | Aromatic carbon (ipso- to imidazole) |

| ~135 | Aromatic carbon (ipso- to -CHO) |

| ~131 | Aromatic carbons (ortho to -CHO) |

| ~129 | Imidazole carbon (C4 or C5) |

| ~121 | Aromatic carbons (ortho to imidazole) |

| ~118 | Imidazole carbon (C4 or C5) |

| ~14 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic and imidazole) |

| ~2950-2850 | Weak | C-H stretching (methyl) |

| ~1700 | Strong | C=O stretching (aldehyde) |

| ~1600 | Medium | C=C stretching (aromatic) |

| ~1520 | Medium | C=N stretching (imidazole) |

Mass Spectrometry

| m/z | Assignment |

| 186.0793 | [M]⁺ (Calculated for C₁₁H₁₀N₂O) |

| 187.0871 | [M+H]⁺ |

Biological Activity and Signaling Pathways

While this compound is primarily recognized as a synthetic intermediate, its structural features suggest potential biological activities. Imidazole-containing compounds are known to exhibit a range of pharmacological effects, including antimicrobial and enzyme inhibitory properties.

Potential Antimicrobial Activity

The imidazole moiety is a key component of many antifungal and antibacterial agents. The proposed mechanism often involves the interaction of the imidazole nitrogen with metal ions in essential enzymes, disrupting their function and inhibiting microbial growth.

Cytochrome P450 Inhibition

A significant area of interest for imidazole-based compounds is their ability to inhibit cytochrome P450 (CYP) enzymes.[2] These enzymes are crucial for the metabolism of a vast number of drugs and endogenous compounds. Inhibition of CYP enzymes can lead to significant drug-drug interactions. The nitrogen atoms in the imidazole ring can coordinate with the heme iron of the CYP enzyme, leading to reversible or irreversible inhibition.

The diagram below illustrates a generalized workflow for assessing the CYP450 inhibitory potential of a compound like this compound.

Figure 2: Experimental Workflow for CYP450 Inhibition Assay.

A potential mechanism for CYP450 inhibition by an imidazole-containing compound is depicted below. This is a hypothetical pathway for this compound based on known mechanisms of similar compounds.

Figure 3: Hypothetical CYP450 Inhibition Pathway.

Conclusion

This compound is a molecule of considerable importance in synthetic and medicinal chemistry. Its role as a precursor to nilotinib underscores its value in the pharmaceutical industry. While detailed biological studies on this specific compound are limited, its structural analogy to other bioactive imidazoles suggests a potential for independent pharmacological activity, particularly in the realms of antimicrobial action and enzyme inhibition. This whitepaper provides a foundational understanding of its synthesis, properties, and potential applications, aiming to stimulate further investigation into this versatile chemical entity. The provided protocols and data, though partly extrapolated from related compounds, offer a solid starting point for researchers and drug development professionals.

References

biological activity of imidazole derivatives

An In-depth Technical Guide to the Biological Activity of Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This five-membered heterocyclic aromatic ring, containing two nitrogen atoms, possesses unique electronic characteristics that allow it to interact with a diverse range of biological targets through hydrogen bonding and coordination chemistry.[2][3] This versatility has led to the development of imidazole-based drugs for treating a vast array of conditions, including fungal, bacterial, viral, and inflammatory diseases, as well as various cancers.[4][5] This guide provides a comprehensive overview of the principal biological activities of imidazole derivatives, complete with quantitative data, detailed experimental protocols for their evaluation, and visualizations of key mechanisms and workflows.

Anticancer Activity

Imidazole derivatives exhibit potent anticancer activity through multiple mechanisms of action. These include the inhibition of key enzymes in signaling pathways such as kinases, disruption of cellular structures like microtubules, intercalation into DNA, and the induction of apoptosis.[3][6][7] A range of anticancer drugs, including Dacarbazine and Nilotinib, feature the imidazole core, highlighting its importance in oncology drug discovery.[3]

Data on Anticancer Activity

The cytotoxic effects of various imidazole derivatives have been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzimidazole Sulfonamide (Compound 22) | A549 (Lung) | 0.15 | [8] |

| Benzimidazole Sulfonamide (Compound 22) | HeLa (Cervical) | 0.21 | [8] |

| Benzimidazole Sulfonamide (Compound 22) | HepG2 (Liver) | 0.33 | [8] |

| Benzimidazole Sulfonamide (Compound 22) | MCF-7 (Breast) | 0.17 | [8] |

| Imidazole Derivative (SKLB0565) | SW620 (Colon) | 0.040 | [8] |

| Imidazole Derivative (SKLB0565) | HCT116 (Colon) | 0.021 | [8] |

| Fused Imidazole (Compound 16) | MDA-MB-231 (Breast) | 2.29 | [9] |

| Fused Imidazole (Compound 17) | EGFR (Enzyme) | 0.236 | [9] |

| Imidazole-Thione (Compound 5) | MCF-7 (Breast) | < 5 | [10] |

| Imidazole-Thione (Compound 5) | HepG2 (Liver) | < 5 | [10] |

| Imidazole-Thione (Compound 5) | HCT-116 (Colon) | < 5 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][11]

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the imidazole test compounds in culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Caption: General workflow for determining cytotoxicity using the MTT assay.

Antifungal Activity

Imidazole derivatives represent a cornerstone of antifungal therapy. The primary mechanism of action for most antifungal imidazoles is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase.[13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[14] By depleting ergosterol and causing the accumulation of toxic sterol precursors, imidazoles disrupt membrane integrity, leading to growth arrest and fungal cell death.[11]

Data on Antifungal Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key metric for antifungal potency.

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Imidazole Derivative (HL2) | Staphylococcus aureus | 625 | [15] |

| Imidazole Derivative (HL2) | MRSA | 625 | [15] |

| Imidazole Derivative (1b) | Aspergillus brasiliensis | 15.62 | [16] |

| Imidazole Derivative (1g) | Aspergillus brasiliensis | 15.62 | [16] |

| Imidazole Derivative | Candida albicans | 15.62 | [16] |

| Thiazole/Imidazole Derivative | Listeria monocytogenes | 1000 | [17] |

| Thiazole/Imidazole Derivative | Shigella dysenteriae | 125 | [17] |

Note: Some references test against bacterial strains as well, which are included for context.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of antimicrobial agents against bacteria and fungi.[18]

Methodology:

-

Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the imidazole test compound in a suitable broth medium (e.g., RPMI-1640 for fungi). Dispense 100 µL of medium into all wells. Add 100 µL of the 2x concentrated stock solution to the first column and serially dilute across the plate, discarding the final 100 µL from the last dilution column.[19]

-

Prepare Inoculum: Grow the fungal strain on an appropriate agar plate. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 0.5 to 2.5 × 10³ CFU/mL.[4]

-

Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized fungal inoculum, resulting in a final volume of 200 µL. This halves the concentration of the drug in each well.

-

Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only).[18]

-

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[20]

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control well.[4]

Caption: Antifungal mechanism of imidazole derivatives via CYP51 inhibition.

Antibacterial, Antiviral, and Anti-inflammatory Activities

Beyond cancer and fungal infections, the imidazole scaffold is integral to compounds with antibacterial, antiviral, and anti-inflammatory properties.

Antibacterial Activity

Imidazole derivatives can interfere with bacterial DNA replication, cell wall synthesis, and membrane integrity.[12] Some ionic liquids based on imidazole have shown potent activity against strains like Staphylococcus aureus.

Table: Antibacterial Activity (MIC)

| Compound Class | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Imidazole/Pyrrole Hybrid (2a-d) | S. aureus (MDR) | 20-40 | [21] |

| Imidazole/Pyrrole Hybrid (2a-f) | E. coli | 40-70 | [21] |

| Imidazole/Oxadiazole Hybrid (62h) | E. coli | 4.9-17 | [21] |

| Imidazole/Oxadiazole Hybrid (62i) | E. coli | 4.9-17 | [21] |

| Imidazole Chloride Ionic Liquid (C₈MIMCl) | S. aureus | 0.3 (mM) |[22] |

The Broth Microdilution Protocol described in section 2.2 is also the standard method for determining the MIC of antibacterial compounds.

Antiviral Activity

Imidazole-containing compounds have demonstrated efficacy against a range of viruses, including influenza, HIV, and Zika virus.[23] Their mechanisms can involve inhibiting viral entry, replication, or key viral enzymes like proteases.

Table: Antiviral Activity (EC₅₀)

| Compound Class | Virus | EC₅₀ (µM) | Reference |

|---|---|---|---|

| Imidazole-based (5a) | Influenza A | 0.3 | [23] |

| Imidazole-based (5b) | Influenza A | 0.4 | [23] |

| Benzimidazole-Naphthalene (1d) | Zika Virus | 7.5 | [23] |

| Benzimidazole-Naphthalene (1g) | Zika Virus | 6.1 | [23] |

| Imidazopyridine (4d) | HIV | 17.91 (µg/mL) |[24] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the standard method for evaluating the efficacy of antiviral compounds against lytic viruses.[6][7]

Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well or 12-well plates. Incubate overnight.[6]

-

Virus Infection: Wash the cell monolayers with PBS. Infect the cells with a viral suspension calculated to produce a countable number of plaques (e.g., 50-100 PFU/well). Allow the virus to adsorb for 1-2 hours.[25]

-

Compound Treatment: After adsorption, remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with various concentrations of the test compound.[26]

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, until plaques are visible in the virus control wells (no compound).[6]

-

Plaque Visualization: Remove the overlay. Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet.[7]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The EC₅₀ value is determined as the concentration that reduces the number of plaques by 50%.

Anti-inflammatory Activity

A key anti-inflammatory mechanism for imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[27]

Table: Anti-inflammatory Activity (COX-2 Inhibition)

| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Imidazo[2,1-b]thiazole (6a) | COX-2 | 0.08 | 313.7 | [28] |

| Imidazo[2,1-b]thiazole (6b) | COX-2 | 0.11 | 224.5 | [28] |

| 1-Benzyl-2-(methylsulfonyl)-1-H-imidazole (5b) | COX-2 | 0.71 | 115 | [27] |

| Pyrazole-thiourea-benzimidazole (PYZ10) | COX-2 | 0.0000283 | - | [29] |

| Pyrazole-thiourea-benzimidazole (PYZ11) | COX-2 | 0.0002272 | - |[29] |

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2 to determine inhibitor potency.

Methodology:

-

Reagent Preparation: Prepare reagents as specified by a commercial kit, including COX Assay Buffer, Heme, and the fluorometric probe (e.g., Amplex™ Red).[30][31]

-

Enzyme and Inhibitor Addition: In a 96-well black plate, add reaction buffer. Add the test inhibitor (imidazole derivative) at various concentrations to the sample wells. Add a known inhibitor (e.g., Celecoxib) to positive control wells and solvent to enzyme control wells.[31]

-

Enzyme Incubation: Add diluted human recombinant COX-2 enzyme to all wells except the "no enzyme" background control. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]

-

Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells simultaneously using a multi-channel pipette.[31]

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically (e.g., every minute for 5-10 minutes) using a fluorescence plate reader (Ex/Em = 535/587 nm).[31]

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each inhibitor concentration relative to the enzyme control. Calculate the IC₅₀ value using non-linear regression.

Caption: Anti-inflammatory mechanism via COX-2 enzyme inhibition.

References

- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. bio-protocol.org [bio-protocol.org]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 23. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. assaygenie.com [assaygenie.com]

The Potential Applications of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry and material science. Its structure, featuring a reactive aldehyde group and a biologically active 2-methylimidazole moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents and functional materials. This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of this compound and its derivatives. Detailed experimental protocols, quantitative data on biological activities, and a depiction of the proposed mechanism of antifungal action are presented to facilitate further research and development in this area.

Introduction

Imidazole-containing compounds are of paramount importance in medicinal chemistry, forming the core structure of numerous clinically used drugs. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many biologically active molecules.[1] The compound this compound, with the chemical formula C₁₁H₁₀N₂O, combines the structural features of benzaldehyde and 2-methylimidazole, offering a unique platform for chemical modifications and the development of new derivatives with diverse biological activities.[1] This guide explores the synthesis and potential applications of this compound, with a focus on its utility as a building block for novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2-methylimidazole with 4-bromobenzaldehyde. A common approach involves a palladium-catalyzed N-arylation reaction.[1]

Experimental Protocol: Synthesis

Materials:

-

2-methylimidazole

-

4-bromobenzaldehyde

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-bromobenzaldehyde (1 equivalent) in anhydrous toluene in a round-bottom flask, add 2-methylimidazole (1.2 equivalents), potassium carbonate (2 equivalents), triphenylphosphine (0.1 equivalents), and palladium(II) acetate (0.05 equivalents).

-

The reaction mixture is refluxed under a nitrogen atmosphere for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator.

-

The residue is dissolved in ethyl acetate and washed sequentially with water and brine solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Potential Applications in Drug Discovery

The unique chemical structure of this compound makes it a valuable starting material for the synthesis of various derivatives with potential therapeutic applications. The presence of the aldehyde group allows for the facile synthesis of Schiff bases, chalcones, and other derivatives.

Antifungal Activity

The imidazole moiety is a well-established pharmacophore in antifungal drug discovery. Azole antifungals, such as ketoconazole and miconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4][5] The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately fungal cell death.[2][3][4][5] Derivatives of this compound are being investigated for their potential as novel antifungal agents.

The proposed mechanism of action for antifungal agents derived from this compound is the inhibition of the ergosterol biosynthesis pathway, a critical pathway for fungal cell membrane integrity.

Antimicrobial Activity

Schiff base derivatives of this compound have shown promising antibacterial activity against various bacterial strains. The imine group (-C=N-) in Schiff bases is considered crucial for their biological activity.

Enzyme Inhibition

The imidazole scaffold is known to interact with various enzymes, making it a valuable moiety for the design of enzyme inhibitors. Derivatives of this compound have the potential to be explored as inhibitors of enzymes such as cytochrome P450s, which are involved in drug metabolism.[6]

Quantitative Data on Biological Activity

The following tables summarize the reported minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC₅₀) values for various derivatives of imidazole benzaldehydes. It is important to note that this data is for derivatives and not for the parent compound, this compound itself.

Table 1: Antimicrobial Activity of Schiff Base Derivatives of 4-(1H-Imidazol-1-yl)benzaldehyde

| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |

| PC1 | Schiff Base | Escherichia coli | 62.5 | [7][8] |

| PC1 | Schiff Base | Staphylococcus aureus | 62.5 | [7] |

| PC2 | Schiff Base | Escherichia coli | 250 | [7][8] |

| PC2 | Schiff Base | Staphylococcus aureus | 62.5 | [7] |

| PC3 | Schiff Base | Escherichia coli | 250 | [7][8] |

| PC3 | Schiff Base | Staphylococcus aureus | 62.5 | [7] |

| PC4 | Schiff Base | Escherichia coli | 62.5 | [7][8] |

Table 2: Antifungal Activity of Benzimidazole-1,2,4-triazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 6b | Candida glabrata | 0.97 | [9] |

| 6i | Candida glabrata | 0.97 | [9] |

| 6j | Candida glabrata | 0.97 | [9] |

| Voriconazole (Standard) | Candida glabrata | >16 | [9] |

| Fluconazole (Standard) | Candida glabrata | >64 | [9] |

Table 3: Enzyme Inhibitory Activity of Imidazole Derivatives

| Compound Series | Target Enzyme | IC₅₀ Range (µM) | Reference |

| (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides | CYP24A1 | 0.11 - 0.35 | [6] |

| Benzimidazole-hydrazone derivatives | Carbonic Anhydrase I (hCA I) | 1.684 - 5.156 | [10] |

| Benzimidazole-hydrazone derivatives | Carbonic Anhydrase II (hCA II) | 2.188 - 4.334 | [10] |

Experimental Protocols for Biological Evaluation

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a series of twofold dilutions of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Protocol: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of a diverse library of derivatives. The demonstrated antifungal and antimicrobial activities of its derivatives, coupled with the known importance of the imidazole moiety in enzyme inhibition, highlight the significant potential of this compound in drug discovery. Further research focusing on the synthesis and biological evaluation of a broader range of derivatives, along with detailed mechanistic studies, is warranted to fully explore the therapeutic potential of this versatile molecule.

References

- 1. Buy this compound | 88427-96-7 [smolecule.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, molecular modelling and CYP24A1 inhibitory activity of novel of (E)-N-(2-(1H-imidazol-1-yl)-2-(phenylethyl)-3/4-styrylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 8. mediresonline.org [mediresonline.org]

- 9. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ingentaconnect.com [ingentaconnect.com]

Technical Guide: Spectroscopic and Synthetic Profile of 4-(2-Methyl-1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. This compound, featuring a benzaldehyde moiety linked to a 2-methylimidazole ring, serves as a valuable building block in medicinal chemistry and materials science.

Spectroscopic Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.04 | s | 1H | Aldehyde (-CHO) |

| 8.01 | d, J=8.4 Hz | 2H | Aromatic (H-2, H-6) |

| 7.55 | d, J=8.4 Hz | 2H | Aromatic (H-3, H-5) |

| 7.11 | d, J=1.4 Hz | 1H | Imidazole (H-5') |

| 6.95 | d, J=1.4 Hz | 1H | Imidazole (H-4') |

| 2.41 | s | 3H | Methyl (-CH₃) |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 191.0 | Aldehyde Carbonyl (C=O) |

| 146.4 | Aromatic (C-4) |

| 141.8 | Imidazole (C-2') |

| 136.1 | Aromatic (C-1) |

| 130.6 | Aromatic (C-3, C-5) |

| 128.9 | Imidazole (C-5') |

| 124.9 | Aromatic (C-2, C-6) |

| 119.9 | Imidazole (C-4') |

| 14.2 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1700 | Strong | C=O Stretch (Aldehyde) |

Experimental Protocols